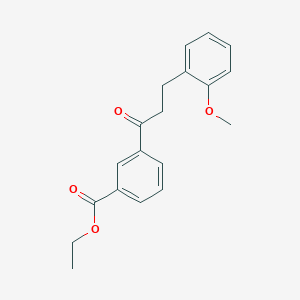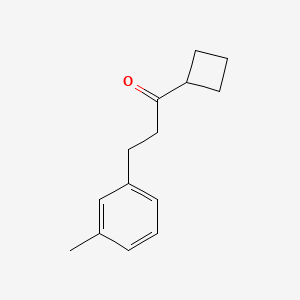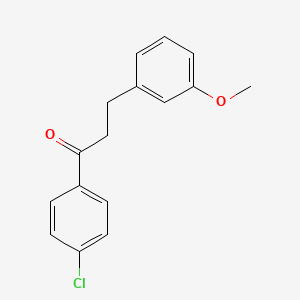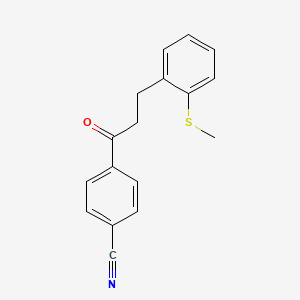
3-(4-Chlorophenyl)-2',5'-dichloropropiophenone
Descripción general
Descripción
This compound is a derivative of propiophenone, which is an aromatic ketone. It has a propiophenone backbone with chlorine substitutions on the phenyl ring .
Chemical Reactions Analysis
As a derivative of propiophenone, this compound might undergo similar reactions. For instance, it could participate in nucleophilic addition reactions at the carbonyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As this compound is a chlorinated derivative of propiophenone, it might share some properties with propiophenone .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of 3-(4-Chlorophenyl)-2’,5’-dichloropropiophenone, focusing on six unique fields:
Pharmaceutical Research
3-(4-Chlorophenyl)-2’,5’-dichloropropiophenone has shown potential in pharmaceutical research, particularly in the development of antiviral agents. Studies have indicated that derivatives of this compound exhibit activity against various viruses, including the tobacco mosaic virus . This makes it a promising candidate for further exploration in antiviral drug development.
Nonlinear Optical Materials
This compound is also significant in the field of nonlinear optics. Research has demonstrated its potential in second and third harmonic generation, which are crucial for applications in optical switching, optical logic, and memory devices . The compound’s high static and dynamic polarizability make it a valuable material for developing advanced optoelectronic devices.
Catalysis
In the realm of catalysis, 3-(4-Chlorophenyl)-2’,5’-dichloropropiophenone has been used as a catalyst in various chemical reactions. Its structure allows it to facilitate reactions such as the Diels-Alder reaction, which is essential in the synthesis of complex organic molecules. This application is particularly valuable in the pharmaceutical and agrochemical industries.
Polymerization Agent
The compound has also been utilized as a polymerization agent. Its ability to initiate and control polymerization reactions makes it useful in the production of polymers with specific properties. This application is critical in materials science, where tailored polymers are needed for various industrial applications.
Synthesis of Organic Compounds
3-(4-Chlorophenyl)-2’,5’-dichloropropiophenone serves as a reagent in the synthesis of various organic compounds. It is particularly useful in the creation of pharmaceuticals and agrochemicals, where precise chemical modifications are necessary to achieve desired biological activities. This versatility makes it a valuable tool in synthetic organic chemistry.
Antifungal and Antibacterial Agents
Derivatives of this compound have been explored for their antifungal and antibacterial properties. Research has shown that certain modifications can enhance its activity against a range of pathogens, making it a potential candidate for developing new antimicrobial agents . This application is crucial in addressing the growing issue of antibiotic resistance.
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O/c16-11-4-1-10(2-5-11)3-8-15(19)13-9-12(17)6-7-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZURKFLUHWMQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644496 | |
| Record name | 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-2',5'-dichloropropiophenone | |
CAS RN |
898788-43-7 | |
| Record name | 3-(4-Chlorophenyl)-1-(2,5-dichlorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















